

Commercial Availability and Technical Guide for Chiral Ethyl 3-Hydroxypentanoate

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Compound of Interest

Compound Name: Ethyl 3-hydroxypentanoate

Cat. No.: B3053493

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of chiral **ethyl 3-hydroxypentanoate**, a valuable building block in the synthesis of complex molecules and active pharmaceutical ingredients. This document details available suppliers, product specifications, and key experimental protocols for its synthesis and analysis.

Commercial Availability and Suppliers

Chiral **ethyl 3-hydroxypentanoate**, in both its (R)- and (S)-enantiomeric forms, is available from a variety of chemical suppliers. The table below summarizes the offerings from several key vendors, providing a comparative overview of purity, enantiomeric excess, and other relevant specifications. Researchers are advised to consult the suppliers' websites for the most current information and to request certificates of analysis for lot-specific data.

| Supplier | Enantiomer | CAS Number | Purity | Enantiomeric Excess (ee) | Available Quantities |
|-------------------------------|------------|---------------|---------------|--------------------------|------------------------------|
| AChemBlock | (S) | 73143-67-6 | 95% | Not specified | 250 mg, 5 g ^[1] |
| ChemicalBook | (R) | 73143-60-9 | 99% | Not specified | Inquire |
| Sigma-Aldrich | Racemic | 54074-85-0 | 97% | Not applicable | 250 mg - 25 g ^[2] |
| Chirial Biomaterial Co., Ltd. | (S) | Not specified | Not specified | Not specified | Inquire |

Note: "Not specified" indicates that the information was not readily available on the product listing and may require direct inquiry with the supplier.

Physicochemical Properties

| Property | Value |
|-------------------|---|
| Molecular Formula | C7H14O3 ^{[1][2][3][4]} |
| Molecular Weight | 146.18 g/mol ^{[3][4]} |
| Boiling Point | 92-93 °C at 15 Torr ^[3] |
| Density | 0.990 g/cm ³ at 25 °C ^[3] |

Experimental Protocols

The synthesis of enantiomerically pure **ethyl 3-hydroxypentanoate** can be achieved through two primary strategies: the asymmetric reduction of the corresponding ketone, ethyl 3-oxopentanoate, or the resolution of a racemic mixture of **ethyl 3-hydroxypentanoate**.

Asymmetric Reduction of Ethyl 3-Oxopentanoate

The asymmetric reduction of β -keto esters is a common and effective method for producing chiral β -hydroxy esters. This can be accomplished using biocatalysts, such as baker's yeast, or chemocatalysts.

Methodology: Biocatalytic Reduction using *Saccharomyces cerevisiae* (Baker's Yeast)

This protocol is adapted from established procedures for the yeast-mediated reduction of β -keto esters.

Materials:

- Ethyl 3-oxopentanoate
- *Saccharomyces cerevisiae* (Baker's yeast)
- Sucrose
- Diatomaceous earth (Celite®)
- Ethyl acetate
- Anhydrous magnesium sulfate
- Water (deionized)

Procedure:

- In a fermentation vessel, prepare a solution of sucrose in warm water.
- Add baker's yeast to the sucrose solution and stir until a homogeneous suspension is formed.
- To the fermenting yeast suspension, add ethyl 3-oxopentanoate.
- Allow the reaction to proceed at room temperature with gentle agitation for 24-48 hours. The progress of the reduction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

- Upon completion, add diatomaceous earth to the reaction mixture to aid in the filtration of the yeast cells.
- Filter the mixture through a pad of diatomaceous earth, washing the filter cake with water.
- Saturate the aqueous filtrate with sodium chloride and extract with ethyl acetate (3 x volumes).
- Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be purified by silica gel column chromatography or distillation to yield the desired chiral **ethyl 3-hydroxypentanoate**. The stereoselectivity of the reduction typically favors the (S)-enantiomer.

Enzymatic Resolution of Racemic Ethyl 3-Hydroxypentanoate

Kinetic resolution using enzymes, such as lipases, is a powerful technique for separating enantiomers. The enzyme will selectively acylate or hydrolyze one enantiomer, allowing for the separation of the unreacted enantiomer and the modified one.

Methodology: Lipase-Catalyzed Transesterification

This protocol describes a typical enzymatic resolution via transesterification.

Materials:

- Racemic **ethyl 3-hydroxypentanoate**
- Immobilized lipase (e.g., Novozym® 435)
- Acyl donor (e.g., vinyl acetate)
- Anhydrous organic solvent (e.g., toluene or hexane)
- Molecular sieves

Procedure:

- To a flask containing the racemic **ethyl 3-hydroxypentanoate** dissolved in an anhydrous organic solvent, add the immobilized lipase and molecular sieves.
- Add the acyl donor (e.g., vinyl acetate) to the mixture.
- Incubate the reaction at a controlled temperature (e.g., 30-40 °C) with gentle shaking.
- Monitor the reaction progress by chiral HPLC or GC to determine the enantiomeric excess of the remaining alcohol and the formed ester.
- The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the acylated product.
- Filter off the immobilized enzyme.
- The solvent is removed under reduced pressure.
- The resulting mixture of the unreacted alcohol and the acylated product can be separated by column chromatography.

Analysis of Enantiomeric Purity

The determination of the enantiomeric excess (ee) of chiral **ethyl 3-hydroxypentanoate** is crucial for quality control. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this analysis.

Methodology: Chiral HPLC

Instrumentation:

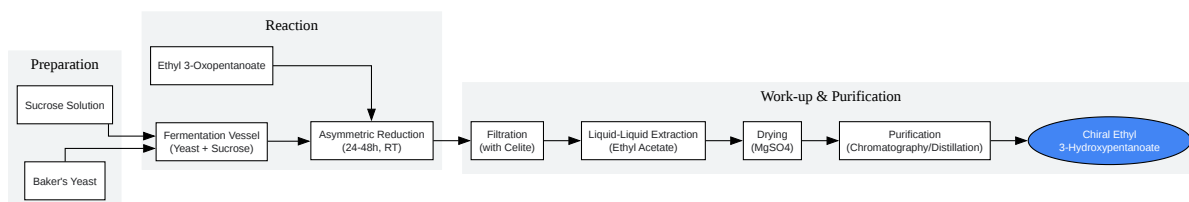
- HPLC system with a UV detector
- Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column such as Chiralcel® OD-H or Chiralpak® AD-H)

Procedure:

- **Mobile Phase Preparation:** A typical mobile phase for the separation of such chiral compounds is a mixture of n-hexane and isopropanol. The exact ratio will need to be optimized for the specific column and compound to achieve baseline separation of the enantiomers.
- **Sample Preparation:** Prepare a dilute solution of the **ethyl 3-hydroxypentanoate** sample in the mobile phase.
- **Chromatographic Conditions:**
 - Column: Chiralcel® OD-H (or equivalent)
 - Mobile Phase: e.g., Hexane:Isopropanol (90:10 v/v)
 - Flow Rate: e.g., 1.0 mL/min
 - Detection: UV at 210 nm
 - Injection Volume: e.g., 10 µL
- **Analysis:** Inject the sample onto the HPLC system. The two enantiomers will have different retention times. The enantiomeric excess can be calculated from the peak areas of the two enantiomers using the following formula:
 - $ee\ (\%) = [(Area_1 - Area_2) / (Area_1 + Area_2)] * 100$ (where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively).

Visualizations

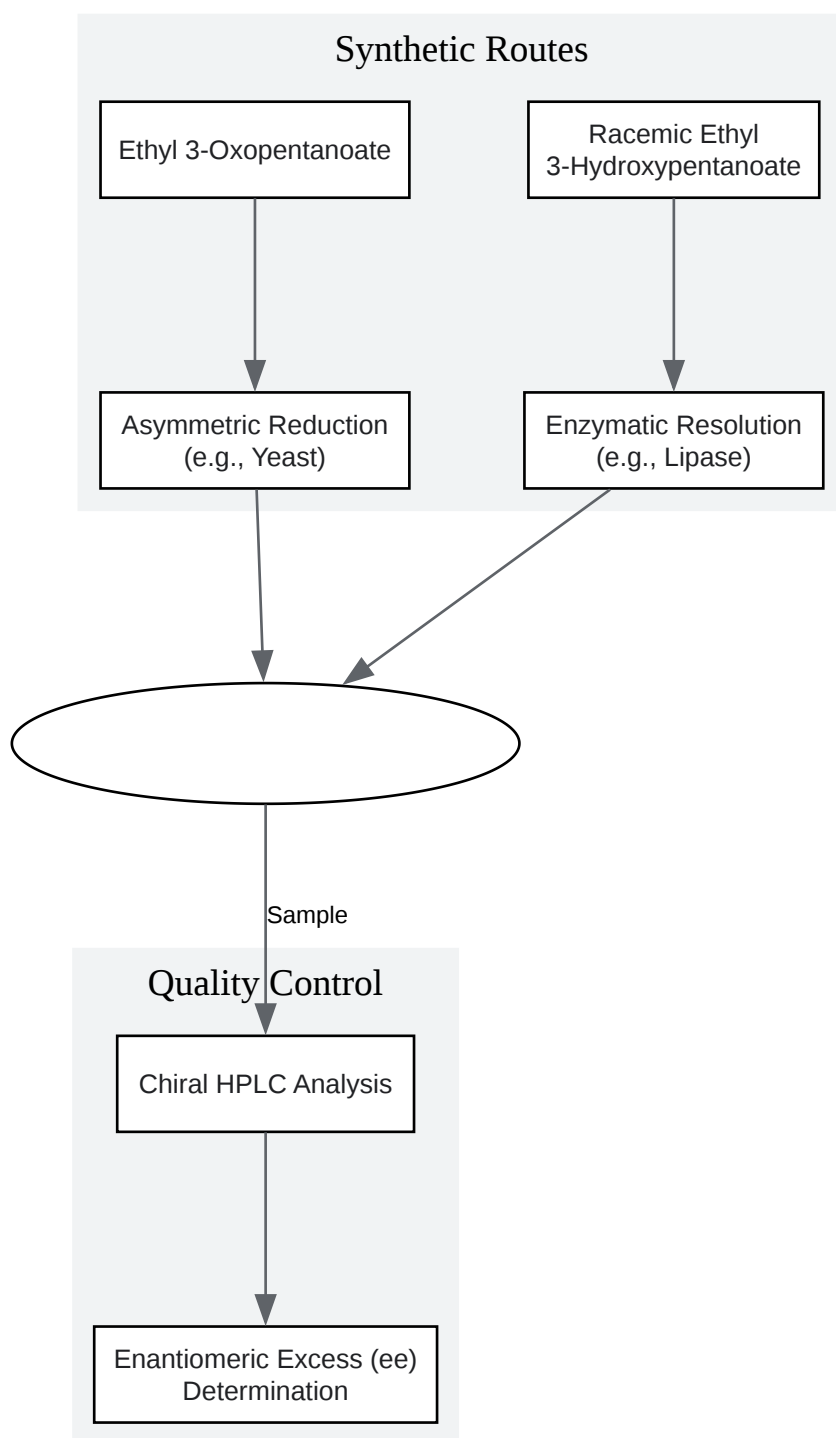
Experimental Workflow: Asymmetric Reduction



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Caption: Workflow for the asymmetric reduction of ethyl 3-oxopentanoate.

Logical Relationship: Synthesis and Analysis



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Caption: Relationship between synthesis routes and analytical validation.

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References

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- 2. Ethyl 3-hydroxypentanoate | 54074-85-0 [sigmaaldrich.com]
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